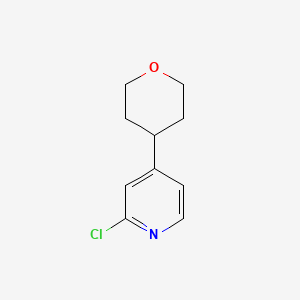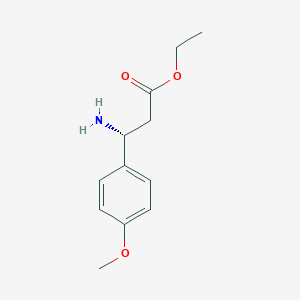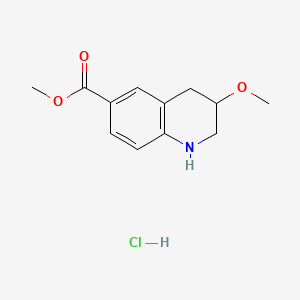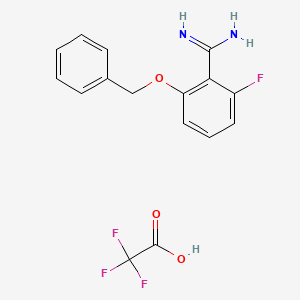
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a quinoxaline ring substituted with a bromine atom at the 5-position
Métodos De Preparación
The synthesis of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromoquinoxaline. The reaction is usually carried out under mild conditions using a suitable base and solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with 5-bromoquinoxaline in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Análisis De Reacciones Químicas
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Aplicaciones Científicas De Investigación
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional groupsThe tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a thiophene ring instead of a quinoxaline ring, which affects its reactivity and applications.
tert-Butyl carbamate: Lacks the bromine and quinoxaline moieties, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of a carbamate group with a brominated quinoxaline ring, providing a versatile scaffold for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H14BrN3O2 |
|---|---|
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-4-5-9-11(10(8)14)16-7-6-15-9/h4-7H,1-3H3,(H,17,18) |
Clave InChI |
ZKHPQJLGZHKHRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C2=NC=CN=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
amine](/img/structure/B13500983.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)






